3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole
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Overview
Description
3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole is a useful research compound. Its molecular formula is C18H26N4O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.20557608 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselectivity and Biological Activity of Isoxazole Derivatives
Isoxazole derivatives, including those with pyrazole and pyrrolidine components, demonstrate significant biological activities. These activities include antimicrobial, anti-inflammatory, and analgesic effects. The synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and their biological evaluation against gram-positive and gram-negative bacteria showcase the compound's potential in medical chemistry and drug development (Zaki, Sayed, & Elroby, 2016).
Antimicrobial Applications of Pyrazole and Isoxazole Derivatives
Compounds with pyrazole and isoxazole moieties have been synthesized and evaluated for their in vitro antibacterial activity against various bacteria strains such as Staphylococcus aureus and Escherichia coli. These investigations indicate the potential use of such derivatives in the development of new antimicrobial agents, offering a path for addressing the challenge of antibiotic resistance (Fadda, Rabie, Bondock, & Etman, 2017).
Synthesis and Application in Corrosion Inhibition
Research into pyrazole derivatives also extends into the field of corrosion inhibition. For instance, the study of pyridine-pyrazole compounds demonstrates their efficacy as inhibitors for steel corrosion in acidic solutions. These findings highlight the compound's relevance not only in pharmaceutical applications but also in material science, specifically in protecting metals from corrosion (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).
Antitumor Evaluation of Isoxazolo[5,4‐b]pyridines
Another significant area of application is in the synthesis of isoxazolo[5,4‐b]pyridines and related compounds with potential antitumor activity. The ability to synthesize and evaluate these compounds for their antitumor properties points to the compound's potential utility in cancer research and therapy development (Hamama, Ibrahim, & Zoorob, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-11-15(13(3)21(5)19-11)8-9-17(23)22-10-6-7-16(22)18-12(2)20-24-14(18)4/h16H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNORBLUZFSCXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCC2C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.